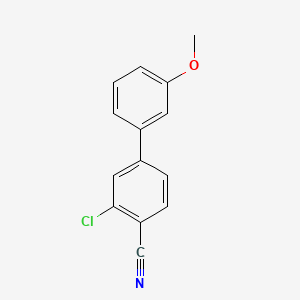

2-Chloro-4-(3-methoxyphenyl)benzonitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-(3-methoxyphenyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClNO/c1-17-13-4-2-3-10(7-13)11-5-6-12(9-16)14(15)8-11/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNKQCKNKFXLWGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CC(=C(C=C2)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30742683 | |

| Record name | 3-Chloro-3'-methoxy[1,1'-biphenyl]-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30742683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1237081-74-1 | |

| Record name | 3-Chloro-3'-methoxy[1,1'-biphenyl]-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30742683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Chloro 4 3 Methoxyphenyl Benzonitrile

Strategies Involving Cross-Coupling Reactions for Aryl-Aryl Bond Formation

The construction of the central biphenyl (B1667301) core of 2-Chloro-4-(3-methoxyphenyl)benzonitrile is most efficiently achieved through palladium-catalyzed cross-coupling reactions. These methods offer a powerful and versatile approach to forming carbon-carbon bonds between two aryl fragments.

Suzuki-Miyaura Coupling Protocols for the Construction of the Biphenyl System

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds. gre.ac.uknih.gov This reaction typically involves the palladium-catalyzed coupling of an organoboron reagent with an organic halide or triflate. gre.ac.uk For the synthesis of this compound, a common strategy involves the reaction of 2-chloro-4-bromobenzonitrile with (3-methoxyphenyl)boronic acid.

The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and selectivity. Palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and palladium(II) acetate (B1210297) (Pd(OAc)₂) are frequently employed. The use of bulky, electron-rich phosphine (B1218219) ligands can enhance the efficiency of the catalytic cycle. A variety of bases, including sodium carbonate, potassium phosphate, and potassium carbonate, are used to facilitate the transmetalation step. rsc.org The reaction is often carried out in a mixture of an organic solvent, such as toluene (B28343) or tetrahydrofuran (B95107) (THF), and water. rsc.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Aryl Halide | Boronic Acid | Catalyst | Ligand | Base | Solvent | Yield (%) |

| 2-Chloro-4-bromobenzonitrile | (3-Methoxyphenyl)boronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | High |

| 2-Chloro-4-iodobenzonitrile | (3-Methoxyphenyl)boronic acid | Pd₂(dba)₃ | XPhos | K₂CO₃ | THF/Toluene/H₂O | High |

This table is illustrative and specific yields may vary based on precise reaction conditions.

The reactivity of aryl halides in Suzuki-Miyaura coupling generally follows the order I > Br > Cl. rsc.org This allows for selective coupling at a more reactive site if multiple halogens are present. For instance, in a molecule like 2-chloro-4-bromobenzonitrile, the coupling will preferentially occur at the C-Br bond.

Negishi Coupling Approaches and Optimization for Selectivity

The Negishi coupling provides an alternative and powerful method for forming C-C bonds by reacting an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and the ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.org In the context of synthesizing this compound, this would involve the coupling of a (3-methoxyphenyl)zinc halide with 2-chloro-4-halobenzonitrile.

Organozinc reagents are typically prepared in situ from the corresponding organolithium or Grignard reagents by transmetalation with a zinc halide, such as zinc chloride (ZnCl₂) or zinc bromide (ZnBr₂). youtube.com The choice of catalyst and ligand is crucial for success, with palladium catalysts generally offering higher yields and broader functional group compatibility than nickel catalysts. wikipedia.org Ligands like triphenylphosphine (B44618) and more specialized ones such as XPhos are commonly used. nih.govacs.org

A key advantage of the Negishi coupling is its potential for high selectivity. The reaction conditions can be tuned to favor the coupling of aryl chlorides, which are often less expensive and more readily available than bromides and iodides. acs.org The use of specific palladium catalysts in combination with bulky phosphine ligands has been shown to be effective for the cross-coupling of aryl chlorides with organozinc reagents. nih.govacs.org

Table 2: Conditions for Negishi Coupling of Aryl Chlorides

| Aryl Chloride | Organozinc Reagent | Catalyst | Ligand | Solvent | Temperature (°C) |

| 2,4-Dichlorobenzonitrile | (3-Methoxyphenyl)zinc chloride | Pd₂(dba)₃ | X-Phos | THF | 65 |

| 2-Chloro-4-bromobenzonitrile | (3-Methoxyphenyl)zinc chloride | PdCl₂(Amphos)₂ | Amphos | THF | Room Temp. |

This table presents generalized conditions. Specific outcomes depend on the exact substrates and reagents used.

Stille Coupling Variants in the Synthesis of Benzonitrile (B105546) Derivatives

The Stille reaction involves the palladium-catalyzed coupling of an organotin compound (organostannane) with an organic halide or pseudohalide. wikipedia.orgorganic-chemistry.org This method is valued for the air and moisture stability of organostannanes and its compatibility with a wide array of functional groups. orgsyn.org To synthesize this compound, one could react 2-chloro-4-halobenzonitrile with (3-methoxyphenyl)tributylstannane.

The mechanism of the Stille coupling involves oxidative addition, transmetalation, and reductive elimination. wikipedia.org A variety of palladium catalysts, including Pd(PPh₃)₄ and Pd₂(dba)₃, are effective. youtube.comwiley-vch.de The addition of ligands, particularly bulky, electron-rich phosphines, can accelerate the reaction, especially when using less reactive aryl chlorides. orgsyn.org

While the toxicity of organotin compounds is a significant drawback, the Stille reaction remains a valuable tool in organic synthesis. organic-chemistry.orgyoutube.com Recent advancements have focused on developing methods that are catalytic in tin to mitigate this issue. organic-chemistry.org

Table 3: Stille Coupling Reaction Parameters

| Aryl Halide | Organostannane | Catalyst | Ligand | Additive | Solvent |

| 2-Chloro-4-bromobenzonitrile | (3-Methoxyphenyl)tributylstannane | Pd(PPh₃)₄ | - | CuI | THF |

| 2,4-Dichlorobenzonitrile | (3-Methoxyphenyl)tributylstannane | Pd₂(dba)₃ | P(t-Bu)₃ | CsF | Dioxane |

This table provides representative parameters. Optimal conditions may differ.

Kumada and Hiyama Coupling Methodologies (If Applicable)

Kumada Coupling: This was one of the first transition metal-catalyzed cross-coupling reactions to be developed, utilizing a Grignard reagent and an organic halide with a nickel or palladium catalyst. organic-chemistry.orgwikipedia.org Its primary advantage is the direct use of readily available Grignard reagents. organic-chemistry.org For the target molecule, this would entail reacting (3-methoxyphenyl)magnesium bromide with 2-chloro-4-halobenzonitrile. A significant limitation of the Kumada coupling is the high reactivity of Grignard reagents, which can be incompatible with many functional groups, including nitriles. Therefore, its direct application to synthesize this compound is challenging without protecting the nitrile group.

Hiyama Coupling: The Hiyama coupling employs an organosilane as the organometallic coupling partner with an organic halide. wikipedia.orgorganic-chemistry.org A key feature of this reaction is the activation of the organosilane with a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), or a base. organic-chemistry.orgnumberanalytics.com The synthesis of this compound via Hiyama coupling would involve the reaction of an activated (3-methoxyphenyl)silane with 2-chloro-4-halobenzonitrile in the presence of a palladium catalyst. Organosilanes are advantageous due to their low toxicity and stability. organic-chemistry.org However, the need for a fluoride activator can be a limitation if other silicon-based protecting groups are present in the molecule. wikipedia.org

Direct Functionalization and Halogenation Routes to Benzonitrile Precursors

An alternative synthetic approach involves the formation of the biphenyl core first, followed by the introduction of the chloro and cyano functionalities.

Electrophilic Aromatic Substitution for Halogen Introduction

Once the 4-(3-methoxyphenyl)benzonitrile (B169665) precursor is synthesized, the chlorine atom can be introduced onto the benzonitrile ring via electrophilic aromatic substitution. The directing effects of the substituents on the ring will guide the position of the incoming electrophile. The cyano group is a deactivating, meta-directing group, while the aryl group is an activating, ortho-, para-directing group. The interplay of these electronic effects will determine the regioselectivity of the chlorination.

Direct chlorination of benzonitrile itself often requires harsh conditions, such as high temperatures in the gas phase, and may not be highly selective. google.com However, the presence of the activating 3-methoxyphenyl (B12655295) group at the 4-position would facilitate electrophilic substitution. Selective halogenation of biphenyl systems can be achieved under controlled conditions. researchgate.net For instance, using a suitable chlorinating agent and a Lewis acid catalyst could potentially lead to the desired 2-chloro isomer. The precise conditions would need to be optimized to achieve the desired regioselectivity and avoid polychlorination.

Directed ortho-Metalation and Subsequent Halogenation Reactions

Directed ortho-metalation (DoM) stands out as a powerful strategy for the regioselective functionalization of aromatic rings. organic-chemistry.orgwikipedia.orguwindsor.cabaranlab.org This method relies on the use of a directing metalation group (DMG) to activate a specific ortho-proton for deprotonation by a strong base, typically an organolithium reagent. The resulting aryllithium intermediate can then be quenched with a suitable electrophile to introduce a new substituent. organic-chemistry.orgwikipedia.org

In the context of synthesizing this compound, a plausible retrosynthetic analysis would involve the chlorination of a 4-(3-methoxyphenyl)benzonitrile precursor. The cyano group is a moderately effective DMG, capable of directing metalation to the ortho position. organic-chemistry.org

A proposed synthetic sequence is outlined below:

Synthesis of the Precursor: The precursor, 4-(3-methoxyphenyl)benzonitrile, can be synthesized via a Suzuki-Miyaura cross-coupling reaction. This would involve the reaction of 4-bromobenzonitrile (B114466) with 3-methoxyphenylboronic acid in the presence of a palladium catalyst and a base. researchgate.netmdpi.com

Directed ortho-Metalation: The 4-(3-methoxyphenyl)benzonitrile precursor would then be subjected to DoM. Treatment with a strong lithium amide base, such as lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP), at low temperatures (e.g., -78 °C) in an ethereal solvent like tetrahydrofuran (THF) would selectively deprotonate the C-2 position, which is ortho to the cyano group. uwindsor.caharvard.edu

Halogenation: The in situ generated aryllithium species is then quenched with an electrophilic chlorine source. Reagents such as hexachloroethane (B51795) (C₂Cl₆) or N-chlorosuccinimide (NCS) are commonly used for this purpose, leading to the formation of the desired this compound.

Table 1: Key Parameters for Directed ortho-Metalation and Halogenation

| Parameter | Description | Typical Conditions | Reference |

| Directing Group | Cyano (-CN) | - | organic-chemistry.org |

| Base | Lithium Diisopropylamide (LDA) or Lithium Tetramethylpiperidide (LiTMP) | 1.1-1.5 equivalents | uwindsor.ca |

| Solvent | Tetrahydrofuran (THF) | Anhydrous | uwindsor.caharvard.edu |

| Temperature | -78 °C to 0 °C | - | harvard.edu |

| Electrophile | Hexachloroethane (C₂Cl₆) or N-Chlorosuccinimide (NCS) | 1.1-1.5 equivalents | - |

Multi-Component Reactions and Cascade Processes for Complex Structure Formation

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials, offer a highly efficient and atom-economical approach to complex molecules. nih.govfrontiersin.orgorganic-chemistry.org While a direct one-pot synthesis of this compound via an MCR is not explicitly documented, the principles of MCRs can be applied to construct the core structure in a convergent manner.

For instance, a hypothetical MCR approach could involve the reaction of a suitably substituted aldehyde, an amine, and a cyanide source. nih.gov However, the specific substitution pattern of the target molecule makes a straightforward MCR challenging.

A more plausible approach involves cascade reactions, where a series of intramolecular transformations are triggered by a single event. While specific examples leading to this compound are scarce, the general principles can be applied to related structures.

Green Chemistry Principles and Sustainable Synthetic Routes

The principles of green chemistry aim to design chemical processes that are environmentally benign, economically viable, and sustainable. nih.gov This involves the use of safer solvents, renewable feedstocks, and catalytic methods to minimize waste and energy consumption.

Solvent-Free and Aqueous Media Syntheses

Performing reactions in water or under solvent-free conditions is a cornerstone of green chemistry. researchgate.netresearchgate.net For the synthesis of the biaryl precursor, 4-(3-methoxyphenyl)benzonitrile, aqueous conditions for the Suzuki-Miyaura coupling have been well-established, often utilizing water-soluble phosphine ligands to facilitate the reaction. nih.gov

The conversion of an aldehyde to a nitrile, a potential step in some synthetic routes, can also be achieved under solvent-free conditions, for example, by heating the corresponding aldoxime with a dehydrating agent. sphinxsai.com

Catalytic Systems and Catalyst Recycling in Efficient Synthesis

The use of catalytic systems is central to green chemistry as it reduces the generation of stoichiometric waste. scirp.org In the synthesis of this compound, the palladium-catalyzed Suzuki-Miyaura coupling is a key step. researchgate.netmdpi.com Research in this area focuses on developing highly active catalysts that can be used at low loadings and can be recycled and reused.

Heterogeneous catalysts, such as palladium supported on various materials, offer the advantage of easy separation from the reaction mixture, facilitating catalyst recycling. scirp.org

Chemo- and Regioselectivity Considerations in Synthetic Pathways

The successful synthesis of this compound hinges on controlling the chemo- and regioselectivity at various stages.

Suzuki-Miyaura Coupling: In the synthesis of the 4-(3-methoxyphenyl)benzonitrile precursor from 4-bromobenzonitrile, the chemoselectivity is generally high, with the palladium catalyst selectively activating the carbon-bromine bond over other potentially reactive sites. nih.govkochi-tech.ac.jp

Directed ortho-Metalation: The regioselectivity of the DoM step is crucial. The cyano group directs the metalation to the C-2 position. However, the methoxy (B1213986) group on the other ring is also a directing group. To ensure selective lithiation on the benzonitrile ring, the reaction conditions, particularly the choice of base and temperature, must be carefully controlled. The stronger directing ability of the cyano group under specific conditions is key to achieving the desired regioselectivity. organic-chemistry.orgwikipedia.org

Halogenation: The reaction of the aryllithium intermediate with the electrophilic chlorine source is typically a fast and high-yielding reaction, with the chlorine atom being introduced at the site of lithiation.

Table 2: Summary of Chemo- and Regioselectivity Considerations

| Reaction Step | Desired Outcome | Potential Side Reactions | Control Measures |

| Suzuki-Miyaura Coupling | Selective coupling at the C-Br bond. | Homocoupling of the boronic acid. | Optimization of catalyst, base, and solvent. |

| Directed ortho-Metalation | Lithiation at the C-2 position of the benzonitrile ring. | Lithiation at other positions on either aromatic ring. | Use of appropriate directing group, base, and low temperature. |

| Halogenation | Monochlorination at the C-2 position. | Polychlorination or reaction at other sites. | Stoichiometric control of the chlorinating agent. |

Advanced Spectroscopic and Structural Elucidation of 2 Chloro 4 3 Methoxyphenyl Benzonitrile

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. A full analysis of 2-Chloro-4-(3-methoxyphenyl)benzonitrile would involve a suite of NMR experiments.

Comprehensive 1D (¹H, ¹³C) and 2D NMR Techniques for Structural Assignment (COSY, HSQC, HMBC)

One-dimensional (1D) ¹H NMR spectroscopy would provide information on the chemical environment and connectivity of the hydrogen atoms. Based on related structures, the aromatic protons would be expected to appear in the range of 7.0-7.8 ppm. The methoxy (B1213986) group (-OCH₃) protons would likely be observed as a singlet at approximately 3.8 ppm. rsc.org

¹³C NMR spectroscopy would identify all unique carbon atoms in the molecule. The nitrile carbon (C≡N) typically resonates around 118 ppm, while the carbons of the two aromatic rings would appear between 110 and 160 ppm. The methoxy carbon would be expected near 55 ppm. rsc.org

To definitively assign these resonances and establish the molecular framework, two-dimensional (2D) NMR experiments are essential:

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) couplings, confirming the connectivity of adjacent protons within the two aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This would correlate each proton with its directly attached carbon atom, allowing for the unambiguous assignment of the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons over two to three bonds. It would be crucial for establishing the connectivity between the two aromatic rings and for assigning the quaternary (non-protonated) carbons, such as the carbon attached to the chloro group, the nitrile group, and the carbons at the junction of the two rings.

A hypothetical data table for the expected NMR shifts is presented below, based on data from similar compounds like 3-methoxybenzonitrile (B145857) and 4-chlorobenzonitrile. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Benzonitrile (B105546) Ring | ||

| C1-CN | - | ~118 |

| C2-Cl | - | ~138 |

| H3 | ~7.7 | ~133 |

| C4 | - | ~145 |

| H5 | ~7.5 | ~129 |

| H6 | ~7.6 | ~132 |

| Methoxy-phenyl Ring | ||

| C1' | - | ~139 |

| H2' | ~7.1 | ~115 |

| C3' | - | ~160 |

| H4' | ~7.4 | ~130 |

| H5' | ~7.0 | ~116 |

| H6' | ~7.2 | ~122 |

| Methoxy Group |

Nuclear Overhauser Effect Spectroscopy (NOESY) for Conformational Analysis and Proximity Determination

A NOESY experiment would provide information about the spatial proximity of protons, which is critical for determining the preferred conformation of the molecule in solution. Specifically, NOESY correlations between the protons of the two aromatic rings would indicate the dihedral angle (the angle of twist) between them. For instance, a spatial correlation between the proton at position 6 on the benzonitrile ring and the proton at position 2' on the methoxyphenyl ring would suggest a relatively planar conformation.

Single Crystal X-ray Diffraction Studies

This technique provides the most definitive structural information for a molecule in the solid state.

Determination of Molecular Conformation and Bond Geometries in the Solid State

A successful single-crystal X-ray diffraction analysis of this compound would yield precise bond lengths, bond angles, and torsion angles. This data would confirm the connectivity established by NMR and reveal the exact conformation of the molecule in the crystal lattice. Of particular interest would be the dihedral angle between the planes of the two aromatic rings, which is influenced by the steric hindrance of the substituents and the forces of crystal packing. In similar biphenyl (B1667301) structures, this angle can vary significantly. nih.govresearchgate.net

Analysis of Intermolecular Interactions and Crystal Packing Architectures

The way molecules arrange themselves in a crystal is governed by intermolecular interactions. An analysis of the crystal structure would reveal any hydrogen bonds, halogen bonds (involving the chlorine atom), and π-π stacking interactions between the aromatic rings of adjacent molecules. These non-covalent interactions are fundamental to understanding the solid-state properties of the material. For example, studies on related chlorophenyl compounds have shown the presence of C—H⋯π interactions. nih.govresearchgate.net

Vibrational Spectroscopy (FT-IR, Raman) for Characteristic Functional Group Identification and Molecular Fingerprinting

FT-IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule.

The spectra for this compound would be expected to show characteristic absorption bands for its functional groups. The nitrile (C≡N) stretching vibration is a particularly strong and sharp band, typically appearing in the region of 2220-2240 cm⁻¹ in the IR and Raman spectra. researchgate.net The C-Cl stretching vibration would be expected at lower wavenumbers, generally in the 700-800 cm⁻¹ range. analis.com.my The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the C-O stretching of the methoxy group would likely produce strong bands in the 1250-1000 cm⁻¹ region. nih.gov These spectra serve as a molecular "fingerprint," unique to the compound.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100-3000 |

| Nitrile (C≡N) | Stretching | 2240-2220 |

| Aromatic C=C | Stretching | 1600-1450 |

| Methoxy C-O-C | Asymmetric/Symmetric Stretching | 1260-1020 |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural confirmation of novel synthetic compounds, providing highly accurate mass measurements that allow for the determination of elemental compositions. In the analysis of this compound, HRMS facilitates the unambiguous verification of its molecular formula and offers deep insights into its structural stability and fragmentation behavior under ionization.

While direct experimental HRMS data for this compound is not extensively documented in publicly available literature, a theoretical analysis based on established principles of mass spectrometry for related structures provides a robust framework for its characterization. The molecular formula of the compound is C₁₄H₁₀ClNO. The theoretical exact mass (monoisotopic mass) can be calculated by summing the masses of the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O) missouri.edumsu.edu.

Exact Mass Determination

The primary objective of HRMS is the determination of the exact mass of the molecular ion, which for this compound would typically be observed as the protonated molecule [M+H]⁺ in soft ionization techniques like Electrospray Ionization (ESI) or as the radical cation [M]⁺• in techniques like Electron Ionization (EI).

The calculated exact mass of the neutral molecule is crucial for confirming its elemental composition against the experimentally observed mass, typically within a mass accuracy of ±5 ppm.

Fragmentation Pathway Elucidation

The fragmentation of this compound in the mass spectrometer provides a structural fingerprint. The fragmentation pathways are predictable based on the established behavior of substituted biphenyls, ethers, and benzonitriles nih.govlibretexts.orgnih.gov. The presence of chloro, methoxy, and nitrile functional groups, along with the biphenyl core, dictates the primary fragmentation routes.

Under Electron Ionization (EI), the initial event is the formation of the molecular ion radical cation, [C₁₄H₁₀ClNO]⁺•. The subsequent fragmentation is driven by the stability of the resulting fragment ions and neutral losses. Key fragmentation steps are expected to include:

Loss of a Methyl Radical (•CH₃): A common fragmentation for methoxy-substituted aromatic compounds is the cleavage of the O–CH₃ bond, leading to the loss of a methyl radical (15 Da). This would result in a highly stable oxonium ion.

Loss of Carbon Monoxide (CO): Following the initial loss of the methyl radical, the resulting ion can undergo further fragmentation by losing carbon monoxide (28 Da). This is a characteristic fragmentation for phenolic-type ions formed from methoxyarenes nih.gov.

Loss of a Chlorine Radical (•Cl): Cleavage of the C-Cl bond can lead to the loss of a chlorine radical (35 Da), a common pathway for chloro-substituted aromatic compounds miamioh.edu.

Loss of Hydrogen Cyanide (HCN): The nitrile group can be eliminated as a neutral molecule of hydrogen cyanide (27 Da), a characteristic fragmentation of benzonitriles nih.gov.

Cleavage of the Biphenyl Linkage: The bond between the two phenyl rings can cleave, leading to fragments corresponding to the individual substituted benzene (B151609) rings.

These predicted fragmentation pathways allow for the construction of a theoretical fragmentation table, which would be essential for interpreting an experimental HRMS/MS spectrum.

The combination of precise mass measurement of the parent ion and the systematic analysis of its fragment ions provides unequivocal evidence for the structure of this compound. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would further confirm the presence and number of chlorine atoms in the molecular ion and any chlorine-containing fragments libretexts.org.

Reactivity and Functional Group Transformations of 2 Chloro 4 3 Methoxyphenyl Benzonitrile

Reactions at the Nitrile (–C≡N) Functional Group

The nitrile group is a versatile functional group characterized by a carbon-nitrogen triple bond. The carbon atom is electrophilic, making it susceptible to attack by nucleophiles, while the nitrogen atom is weakly basic. libretexts.org

Hydrolysis to Carboxylic Acids and Amides

The hydrolysis of nitriles is a fundamental transformation that typically proceeds under either acidic or basic conditions to yield carboxylic acids. chemistrysteps.comlibretexts.org The reaction involves the initial hydration of the nitrile to form an amide intermediate, which is then further hydrolyzed. chemistrysteps.com

Under acidic conditions, the nitrile nitrogen is first protonated, which enhances the electrophilicity of the carbon atom for attack by water. youtube.com Subsequent tautomerization leads to the formation of an amide. Continued heating in the presence of acid and water hydrolyzes the amide to the corresponding carboxylic acid, in this case, 2-Chloro-4-(3-methoxyphenyl)benzoic acid , and an ammonium (B1175870) ion. libretexts.org

CH₃CN + 2H₂O + H⁺ → CH₃COOH + NH₄⁺ libretexts.org

In a basic medium, a hydroxide (B78521) ion directly attacks the electrophilic nitrile carbon. chemistrysteps.com Protonation of the resulting anion by water yields an imidic acid, which tautomerizes to the amide. chemistrysteps.com Under basic conditions, the amide is further hydrolyzed to a carboxylate salt. A final acidic workup step is necessary to protonate the carboxylate and isolate the carboxylic acid. libretexts.org The intermediate, 2-Chloro-4-(3-methoxyphenyl)benzamide , could potentially be isolated under carefully controlled, milder conditions. researchgate.net

CH₃CN + H₂O + OH⁻ → CH₃COO⁻ + NH₃ libretexts.org

Table 1: Representative Conditions for Nitrile Hydrolysis

| Reaction | Reagents and Conditions | Expected Product |

|---|---|---|

| Acid Hydrolysis | HCl (aq) or H₂SO₄ (aq), heat | 2-Chloro-4-(3-methoxyphenyl)benzoic acid |

| Base Hydrolysis | 1. NaOH (aq) or KOH (aq), heat2. H₃O⁺ workup | 2-Chloro-4-(3-methoxyphenyl)benzoic acid |

| Partial Hydrolysis | H₂O₂, base, or controlled acid conditions | 2-Chloro-4-(3-methoxyphenyl)benzamide |

This table presents typical conditions for nitrile hydrolysis; specific optimal conditions for 2-Chloro-4-(3-methoxyphenyl)benzonitrile would require experimental determination.

Reduction to Primary Amines and Imines

The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org The reaction proceeds via nucleophilic attack of a hydride ion on the electrophilic nitrile carbon, forming an intermediate imine anion. libretexts.org This intermediate is then further reduced by a second hydride equivalent to a dianion, which upon aqueous workup yields the primary amine, (2-Chloro-4-(3-methoxyphenyl)phenyl)methanamine . libretexts.org

Other reducing agents, such as catalytic hydrogenation (e.g., H₂ with a Raney Nickel or Palladium catalyst) or other hydride reagents like boranes, can also be employed for this transformation. organic-chemistry.org Under certain conditions, the reduction can be stopped at the imine stage, although this often requires specialized reagents or careful control of reaction parameters.

Table 2: Reagents for Nitrile Reduction

| Reagent(s) | Expected Product |

|---|---|

| 1. LiAlH₄2. H₂O | (2-Chloro-4-(3-methoxyphenyl)phenyl)methanamine |

| H₂, Raney Ni or Pd/C | (2-Chloro-4-(3-methoxyphenyl)phenyl)methanamine |

| BH₃ complexes | (2-Chloro-4-(3-methoxyphenyl)phenyl)methanamine |

This table shows common reagents for the reduction of nitriles to primary amines.

Nucleophilic Addition Reactions to the Nitrile Carbon

Organometallic reagents, such as Grignard or organolithium reagents, can add to the electrophilic carbon of the nitrile group. This reaction provides a powerful method for carbon-carbon bond formation. The initial addition of the organometallic reagent to the nitrile forms an imine anion (as a metal salt). libretexts.org Aqueous workup then hydrolyzes this intermediate to a ketone. For instance, reaction with a Grignard reagent like methylmagnesium bromide (CH₃MgBr), followed by hydrolysis, would be expected to yield 1-(2-Chloro-4-(3-methoxyphenyl)phenyl)ethan-1-one .

Transformations Involving the Chloro Moiety

The chlorine atom attached to the benzene (B151609) ring is a leaving group that can be displaced or can participate in metal-catalyzed coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Pathways and Reactivity Studies

The chloro group on the benzonitrile (B105546) ring can be substituted by strong nucleophiles via a Nucleophilic Aromatic Substitution (SNAr) mechanism. qorganica.commasterorganicchemistry.com This reaction is facilitated by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. qorganica.commasterorganicchemistry.com The nitrile group (–C≡N) is a moderately strong electron-withdrawing group through both induction and resonance, particularly when positioned ortho or para to the leaving group.

In This compound , the nitrile group is ortho to the chlorine atom, which should activate the chloro group towards SNAr. The reaction involves the attack of a nucleophile (e.g., an alkoxide, amine, or thiol) on the carbon atom bearing the chlorine. This is followed by the departure of the chloride ion to restore aromaticity. qorganica.com For example, reaction with sodium methoxide (B1231860) (NaOCH₃) would be expected to yield 2-methoxy-4-(3-methoxyphenyl)benzonitrile . The reactivity in SNAr reactions is often dependent on the strength of the nucleophile and the reaction conditions (e.g., temperature, solvent). nih.gov

Table 3: Potential SNAr Reactions

| Nucleophile | Expected Product |

|---|---|

| Sodium methoxide (NaOCH₃) | 2-Methoxy-4-(3-methoxyphenyl)benzonitrile |

| Ammonia (NH₃) | 2-Amino-4-(3-methoxyphenyl)benzonitrile |

| Sodium thiophenoxide (NaSPh) | 2-(Phenylthio)-4-(3-methoxyphenyl)benzonitrile |

This table illustrates hypothetical SNAr derivatizations based on the known reactivity of activated aryl chlorides.

Derivatization via Further Cross-Coupling Reactions (e.g., Sonogashira, Heck)

The chloro group serves as a handle for various palladium-catalyzed cross-coupling reactions, which are powerful tools for constructing complex molecular architectures. rsc.orgnih.gov

The Sonogashira coupling reaction involves the coupling of an aryl halide with a terminal alkyne. libretexts.orgorganic-chemistry.org In the presence of a palladium catalyst, a copper(I) co-catalyst, and a base, This compound could be coupled with various terminal alkynes (e.g., phenylacetylene) to introduce an alkynyl substituent at the 2-position. nih.govibs.re.kr

The Heck reaction couples aryl halides with alkenes. rsc.orgibs.re.kr This would allow for the introduction of a vinyl group at the 2-position of the benzonitrile ring. For example, reacting the title compound with styrene (B11656) under Heck conditions would be expected to produce 2-Styryl-4-(3-methoxyphenyl)benzonitrile .

Other cross-coupling reactions, such as the Suzuki coupling (with boronic acids) or Buchwald-Hartwig amination (with amines), could also be employed to further derivatize the molecule at the chloro position, showcasing its potential as a versatile building block in organic synthesis.

Table 4: Representative Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Expected Product |

|---|---|---|---|

| Sonogashira | Phenylacetylene | Pd(PPh₃)₄, CuI, Base (e.g., Et₃N) | 2-(Phenylethynyl)-4-(3-methoxyphenyl)benzonitrile |

| Heck | Styrene | Pd(OAc)₂, PPh₃, Base | 2-Styryl-4-(3-methoxyphenyl)benzonitrile |

| Suzuki | Phenylboronic acid | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | 4-(3-Methoxyphenyl)-[1,1'-biphenyl]-2-carbonitrile |

This table provides illustrative examples of palladium-catalyzed cross-coupling reactions that are expected to be feasible for the title compound.

Reactivity of the Aryl Rings (Benzenoid and Phenyl)

The chemical behavior of this compound is dictated by the interplay of electronic and steric effects of its constituent functional groups on the two interconnected aromatic rings. The chlorinated benzonitrile ring and the methoxy-substituted phenyl ring exhibit distinct reactivities, which can be selectively exploited to generate a diverse array of derivatives.

Electrophilic Aromatic Substitution on the Activated Methoxy-Substituted Phenyl Ring

The methoxy (B1213986) group (-OCH₃) on one of the phenyl rings is a potent activating group in electrophilic aromatic substitution (EAS) reactions. Its strong electron-donating nature, primarily through resonance, significantly enhances the nucleophilicity of the aromatic ring, making it more susceptible to attack by electrophiles than an unsubstituted benzene ring. The methoxy group is an ortho, para-director, meaning that incoming electrophiles will preferentially substitute at the positions ortho and para to it.

In the context of this compound, the methoxy group is at the 3'-position of the phenyl substituent. This directs electrophilic attack to the 2'-, 4'-, and 6'-positions. Steric hindrance from the biphenyl (B1667301) linkage may influence the regioselectivity, often favoring substitution at the less hindered para position (4'-position) and the less hindered ortho position (6'-position).

Common electrophilic aromatic substitution reactions that can be anticipated on the activated methoxy-substituted phenyl ring include nitration, halogenation, Friedel-Crafts alkylation, and acylation. The reaction conditions for these transformations are generally milder than those required for the deactivated chlorinated benzonitrile ring.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the Methoxy-Substituted Phenyl Ring

| Reaction | Reagents | Major Products (Predicted) |

| Nitration | HNO₃, H₂SO₄ | 2-Chloro-4-(4-nitro-3-methoxyphenyl)benzonitrile and 2-Chloro-4-(2-nitro-3-methoxyphenyl)benzonitrile |

| Bromination | Br₂, FeBr₃ | 2-Chloro-4-(4-bromo-3-methoxyphenyl)benzonitrile and 2-Chloro-4-(2-bromo-3-methoxyphenyl)benzonitrile |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 2-Chloro-4-(4-acyl-3-methoxyphenyl)benzonitrile |

Directed Functionalization of the Chlorinated Benzonitrile Ring

The chlorinated benzonitrile ring is electron-deficient due to the electron-withdrawing effects of both the nitrile (-CN) and chloro (-Cl) substituents. This deactivation makes traditional electrophilic aromatic substitution challenging. However, the presence of these groups allows for alternative functionalization strategies, most notably directed ortho-metalation (DoM) and nucleophilic aromatic substitution.

While the nitrile group is a meta-director in EAS, its ability to coordinate with organolithium reagents is limited. The chloro group, however, can participate in directed metalation, although it is a weaker directing group compared to others. More significantly, the chlorine atom itself serves as a handle for a variety of cross-coupling reactions.

Directed ortho-metalation can be a powerful tool for functionalizing the position ortho to a directing group. In the case of the chlorinated benzonitrile ring, functionalization adjacent to the chloro or nitrile group could potentially be achieved using strong bases like lithium diisopropylamide (LDA). However, the regioselectivity can be complex.

A more prevalent strategy for the functionalization of this ring is through transition metal-catalyzed cross-coupling reactions, where the carbon-chlorine bond is selectively activated.

Computational Chemistry and Theoretical Investigations of 2 Chloro 4 3 Methoxyphenyl Benzonitrile

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It would be the primary method for investigating the electronic structure and related properties of 2-Chloro-4-(3-methoxyphenyl)benzonitrile.

Geometry Optimization and Conformational Energy Landscapes

The initial step in any computational analysis is to determine the most stable three-dimensional structure of the molecule. Geometry optimization calculations using DFT would identify the lowest energy conformation of this compound. Due to the rotational freedom around the bond connecting the two phenyl rings, a key aspect of this investigation would be the mapping of the conformational energy landscape. This involves calculating the energy of the molecule as a function of the dihedral angle between the benzonitrile (B105546) and methoxyphenyl rings. The results would reveal the most stable rotational conformers and the energy barriers separating them.

Table 1: Hypothetical Torsional Energy Profile Data

| Dihedral Angle (°) | Relative Energy (kcal/mol) |

|---|---|

| 0 | 5.2 |

| 30 | 2.1 |

| 45 | 0.0 |

| 60 | 0.8 |

| 90 | 3.5 |

| 120 | 0.8 |

| 150 | 2.1 |

| 180 | 5.2 |

This table presents a hypothetical set of data that could be generated from DFT calculations to illustrate the conformational preferences.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO/LUMO) and Band Gap Prediction

The electronic properties of a molecule are dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). DFT calculations would provide the energies and spatial distributions of these orbitals for this compound. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The energy difference between the HOMO and LUMO, known as the band gap, is a crucial parameter for predicting the molecule's reactivity, kinetic stability, and electronic transport properties. A smaller band gap generally suggests higher reactivity.

Electrostatic Potential Surface (ESP) Analysis for Reactivity Prediction

The Electrostatic Potential (ESP) surface is a visual representation of the charge distribution around a molecule. By mapping the electrostatic potential onto the electron density surface, regions of positive and negative potential can be identified. For this compound, the ESP map would highlight electron-rich areas (nucleophilic sites), likely around the nitrogen of the nitrile group and the oxygen of the methoxy (B1213986) group, and electron-deficient areas (electrophilic sites), such as the carbon atom of the nitrile group and the aromatic protons. This information is critical for predicting how the molecule will interact with other reagents and for understanding its intermolecular interactions.

Prediction of Spectroscopic Parameters (e.g., Computational NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations can be employed to predict various spectroscopic properties, which can then be compared with experimental data to validate the computed structure. For this compound, theoretical predictions of ¹H and ¹³C NMR chemical shifts would be invaluable for assigning the peaks in an experimental spectrum. Similarly, the calculation of vibrational frequencies would aid in the interpretation of infrared (IR) and Raman spectra, allowing for the assignment of specific absorption bands to the vibrational modes of the molecule.

Table 2: Hypothetical Predicted vs. Experimental Vibrational Frequencies

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| C≡N stretch | 2235 | 2228 |

| C-Cl stretch | 750 | 745 |

| C-O-C stretch | 1250 | 1245 |

This table illustrates how theoretical data can be correlated with experimental findings.

Reaction Mechanism Studies for Synthetic Transformations Involving the Compound

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For synthetic transformations involving this compound, DFT calculations could be used to model the reaction pathways. This would involve locating the transition state structures and calculating the activation energies for each step of the proposed mechanism. Such studies would provide a detailed understanding of the reaction's feasibility, selectivity, and kinetics, offering insights that can be used to optimize reaction conditions.

Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions

While DFT provides a static picture of the molecule, Molecular Dynamics (MD) simulations can be used to study its dynamic behavior over time. An MD simulation of this compound would provide insights into its conformational flexibility in different environments (e.g., in a solvent or in the solid state). Furthermore, by simulating a system containing multiple molecules, MD can be used to investigate intermolecular interactions, such as stacking and hydrogen bonding, which are crucial for understanding the material properties of the compound.

Applications and Research Perspectives of 2 Chloro 4 3 Methoxyphenyl Benzonitrile in Advanced Materials Science

Role as a Key Intermediate in Polymer Synthesis and Monomer Design

The structure of 2-Chloro-4-(3-methoxyphenyl)benzonitrile, featuring a reactive chlorine atom and a nitrile group, positions it as a promising candidate for a key intermediate in the synthesis of advanced polymers. The presence of these functional groups allows for various chemical transformations, making it a versatile building block for monomer design.

Incorporation into High-Performance Polymers (e.g., Polyimides, Polyamides)

High-performance polymers such as polyimides and polyamides are characterized by their exceptional thermal stability, mechanical strength, and chemical resistance. The synthesis of these polymers often involves the reaction of diamines with dianhydrides or diacyl chlorides.

Development of Functional Monomers for Controlled Polymerization

Controlled polymerization techniques are crucial for creating polymers with well-defined architectures and narrow molecular weight distributions. Functional monomers play a pivotal role in these processes. This compound could serve as a precursor for such functional monomers.

The nitrile group, for example, can be a site for post-polymerization modification, allowing for the introduction of various functional groups along the polymer chain. The aromatic rings and the methoxy (B1213986) group can contribute to the rigidity and solubility of the resulting polymers. Research into the modification of this compound to create novel monomers for techniques like atom transfer radical polymerization (ATRP) or reversible addition-fragmentation chain-transfer (RAFT) polymerization could be a fruitful area of investigation. However, specific research on the development of functional monomers from this particular compound for controlled polymerization is not yet reported in the available literature.

Exploration in Organic Electronics and Optoelectronic Materials

Organic electronics is a rapidly growing field that utilizes carbon-based materials in electronic devices. The performance of these materials is highly dependent on their molecular structure and electronic properties.

Potential for Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

Organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) rely on organic molecules with specific electronic and photophysical properties. These molecules often contain aromatic and heterocyclic moieties that facilitate charge transport and light emission or absorption.

While there is no specific research detailing the use of this compound in OLEDs or OPVs, its constituent parts—a substituted biphenyl-like core—are common in materials for organic electronics. The methoxy group is an electron-donating group, while the nitrile and chloro groups are electron-withdrawing. This intramolecular charge transfer character can be beneficial for tuning the electronic energy levels of the material. Further functionalization of this molecule could lead to the development of new host materials, emitters, or electron transport materials for OLEDs, or donor and acceptor materials for OPVs.

Investigation of Charge Transport Properties and Electron Affinity

The ability of a material to transport charge (electrons and holes) is fundamental to its performance in an electronic device. The electron affinity of a molecule is also a critical parameter, particularly for electron-transporting and acceptor materials.

The presence of the electron-withdrawing nitrile and chloro groups in this compound suggests that it may possess a relatively high electron affinity, which is a desirable characteristic for electron transport materials in OLEDs and n-type semiconductors in organic field-effect transistors (OFETs). However, to date, there are no published studies on the experimental or theoretical investigation of the charge transport properties or electron affinity of this specific compound. Such studies would be essential to validate its potential in organic electronics.

Utilization in Liquid Crystal Chemistry and Mesogenic Systems

Liquid crystals are a state of matter that has properties between those of a conventional liquid and those of a solid crystal. Molecules that exhibit liquid crystalline phases are known as mesogens and typically have an anisotropic, elongated shape.

The molecular structure of this compound, with its linked phenyl rings, provides a degree of rigidity and a somewhat elongated shape that are prerequisites for mesogenic behavior. The nitrile group is a common polar group found in many liquid crystal molecules, contributing to the necessary intermolecular interactions that lead to the formation of liquid crystalline phases.

Despite these favorable structural features, there is currently no available research that reports on the liquid crystalline properties of this compound or its derivatives. Investigation into its potential to form mesophases, perhaps after modification to enhance its aspect ratio, could be a worthwhile endeavor in the field of liquid crystal chemistry.

Lack of Publicly Available Research Data on this compound for Specified Applications

Despite a comprehensive search of scientific databases and literature, no specific research or applications have been identified for the chemical compound this compound in the fields of dye synthesis, pigment chemistry, or as a precursor for advanced ligands in catalysis and coordination chemistry.

Extensive queries were conducted to find information regarding the utilization of this compound in the development of functional colorants or its role as a foundational molecule for creating ligands used in catalytic processes. The search, however, did not yield any published studies, patents, or academic research that specifically mention this compound for the outlined applications.

The information available in the public domain focuses on other, structurally related benzonitrile (B105546) derivatives and their various applications. Unfortunately, none of the retrieved documents provide data directly relevant to this compound in the context of advanced materials science as specified.

Therefore, it is not possible to provide a detailed, informative, and scientifically accurate article on the "" with the requested structure and content at this time due to the absence of foundational research in these specific areas.

Due to a lack of publicly available research data, a detailed article on the biological and mechanistic studies of the chemical compound "this compound" cannot be generated. Extensive searches for scholarly articles, patents, and data from biological assays specific to this compound did not yield information regarding its interactions with enzymes, receptors, or its effects on molecular pathways in cell-based studies.

The provided outline requires in-depth information on:

In Vitro Enzyme Inhibition Studies: Including specific enzyme targets, binding affinities, and mechanisms of inhibition.

Receptor Binding Assays: With data on affinity and selectivity for recombinant receptors.

Computational Docking Studies: Predicting ligand-protein interactions.

Cell-Based Assays: Demonstrating molecular pathway modulation and identifying cellular targets.

Without any specific research on "this compound," it is not possible to provide scientifically accurate and thorough content for the requested sections and subsections while strictly adhering to the user's instructions. Information on structurally similar but distinct compounds cannot be used as a substitute.

Therefore, the generation of the requested article focusing solely on the specified chemical compound is not feasible at this time.

No Publicly Available Research on the Molecular Interactions of this compound

Following a comprehensive review of available scientific literature, it has been determined that there is no published research specifically detailing the biological and mechanistic studies, structure-activity relationships, or chemoinformatic and computational screening of the chemical compound This compound .

Extensive searches for data pertaining to the investigation of gene and protein expression profiles, analysis of intracellular signaling cascade modulation, structure-activity relationship (SAR) studies for rational molecular design, and the application of chemoinformatics for this specific compound have yielded no relevant results.

Therefore, it is not possible to provide an article based on the requested outline, as the foundational scientific data for each section and subsection does not appear to be publicly available at this time.

Advanced Analytical Methodologies for Detection and Quantification of 2 Chloro 4 3 Methoxyphenyl Benzonitrile

Chromatographic Techniques for Purity Assessment and Complex Mixture Analysis

Chromatographic methods are paramount for separating 2-Chloro-4-(3-methoxyphenyl)benzonitrile from impurities, starting materials, and other components within a complex mixture. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly powerful tools in this context.

Reversed-phase HPLC (RP-HPLC) is a highly suitable method for the purity assessment and quantification of this compound, given its aromatic and moderately polar structure. Method development would logically commence with the selection of a C18 or a biphenyl (B1667301) stationary phase, the latter of which can offer enhanced selectivity for aromatic compounds through π-π interactions. chromatographyonline.com

A typical starting point for method development would involve a gradient elution to effectively resolve the target compound from potential impurities. A mobile phase consisting of acetonitrile (B52724) and water is a common choice for such separations. The addition of a small percentage of an acid, such as formic acid or phosphoric acid, to the mobile phase can improve peak shape and reproducibility. sielc.com Detection is typically performed using a UV detector, set at a wavelength where the compound exhibits significant absorbance. For related benzonitrile (B105546) structures, detection wavelengths are often in the range of 210-280 nm. nih.govorientjchem.org

Validation of the developed HPLC method would be conducted according to the International Council on Harmonisation (ICH) guidelines to ensure its reliability. orientjchem.org This process involves assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ). scielo.brscielo.br

Illustrative HPLC Method Parameters:

| Parameter | Condition |

| Column | Biphenyl, 100 mm x 2.1 mm, 2.7 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 30-90% B in 10 min |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 35 °C |

| Detection | UV at 254 nm |

| Injection Volume | 5 µL |

Illustrative HPLC Validation Data:

| Parameter | Result |

| Retention Time | ~ 6.5 min |

| Linearity (R²) (1-100 µg/mL) | > 0.999 |

| Accuracy (% Recovery) | 98.5 - 101.2% |

| Precision (RSD%) | < 1.5% |

| LOD | 0.1 µg/mL |

| LOQ | 0.3 µg/mL |

For the analysis of trace amounts of this compound, particularly in complex environmental or biological matrices, Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the method of choice. Its high sensitivity and the structural information provided by the mass spectrometer make it ideal for identifying and quantifying the compound at very low levels. cromlab-instruments.esnih.gov

Given the compound's molecular weight and structure, it is expected to be sufficiently volatile for GC analysis. A common approach involves using a low-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase. cromlab-instruments.es The sample is typically injected in splitless mode to maximize the transfer of the analyte to the column for trace analysis. cromlab-instruments.es The mass spectrometer would be operated in electron ionization (EI) mode, and for enhanced selectivity and sensitivity, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) with a triple quadrupole instrument could be employed. thermofisher.comthermofisher.com

In some cases, derivatization may be necessary to improve the volatility or chromatographic behavior of the compound or its potential metabolites, though for many benzonitriles, this is not required. scielo.br

Illustrative GC-MS Method Parameters:

| Parameter | Condition |

| Column | 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium at 1.0 mL/min |

| Oven Program | 100 °C (2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Injector Temperature | 275 °C, Splitless |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Detection Mode | Selected Ion Monitoring (SIM) of characteristic m/z ions |

Electrochemical Methods for Sensing and Redox Behavior Characterization

Electrochemical methods offer a rapid and sensitive means for the detection and characterization of electroactive compounds like this compound. The presence of the nitrile group and the aromatic rings suggests that the compound can undergo reduction or oxidation at an electrode surface. Cyclic voltammetry (CV) is a fundamental technique used to study the redox behavior of such compounds. By scanning the potential of a working electrode and measuring the resulting current, a voltammogram is produced which can reveal the oxidation and reduction potentials of the analyte. These potentials are characteristic of the molecule's structure and can be used for its identification.

For quantitative analysis, more sensitive techniques such as differential pulse voltammetry (DPV) or square-wave voltammetry (SWV) can be employed. These methods can achieve very low detection limits. The development of an electrochemical sensor for this compound would involve the optimization of several parameters, including the working electrode material (e.g., glassy carbon, boron-doped diamond), the supporting electrolyte, and the pH of the medium. The position of the chloro and methoxy (B1213986) substituents on the phenyl rings will influence the electron density and, consequently, the redox potentials of the molecule. beilstein-journals.org

Illustrative Electrochemical Data (Hypothetical):

| Technique | Parameter | Value |

| Cyclic Voltammetry | Reduction Potential (vs. Ag/AgCl) | -1.8 V |

| Differential Pulse Voltammetry | Limit of Detection | 0.5 µM |

| Working Electrode | Glassy Carbon Electrode | |

| Supporting Electrolyte | 0.1 M Tetrabutylammonium (B224687) perchlorate (B79767) in Acetonitrile |

Spectrophotometric and Spectrofluorometric Assays for Quantitative Determination

UV-Visible spectrophotometry is a straightforward and cost-effective method for the quantitative determination of this compound in solutions, provided that interfering substances are not present. The aromatic nature of the compound, with its two phenyl rings and nitrile group, results in strong absorption of UV radiation. A UV-Vis spectrum would be recorded to identify the wavelength of maximum absorbance (λmax), which would then be used for quantification based on the Beer-Lambert law. For many benzonitrile derivatives, λmax values are typically found in the UV region. wikipedia.org

While simple spectrophotometry is useful, its selectivity can be limited. Spectrofluorometry, on the other hand, offers significantly higher sensitivity and selectivity. Although benzonitrile itself is not strongly fluorescent, the presence of substituents on the aromatic rings can, in some cases, induce or enhance fluorescence. elsevierpure.com A spectrofluorometric method would involve determining the optimal excitation and emission wavelengths. The fluorescence intensity would then be proportional to the concentration of the analyte. The development of such an assay would require experimental verification of the compound's fluorescent properties. If the native fluorescence is weak or absent, derivatization with a fluorescent tag could be an alternative strategy. nih.govnih.gov

Illustrative Spectroscopic Data (Hypothetical):

| Method | Parameter | Value |

| UV-Vis Spectrophotometry | λmax in Methanol | 265 nm |

| Molar Absorptivity (ε) | 15,000 L·mol⁻¹·cm⁻¹ | |

| Spectrofluorometry | Excitation λmax | 280 nm |

| Emission λmax | 350 nm | |

| Quantum Yield | 0.15 |

Future Directions and Emerging Research Avenues for 2 Chloro 4 3 Methoxyphenyl Benzonitrile

Exploration of Novel and More Sustainable Synthetic Pathways

The future synthesis of 2-Chloro-4-(3-methoxyphenyl)benzonitrile is poised to move beyond traditional methods, embracing more sustainable and efficient technologies. Key to this evolution will be the adoption of green chemistry principles and advanced catalytic systems.

Modern synthetic strategies are increasingly focused on minimizing environmental impact. For the synthesis of biphenyl (B1667301) compounds like this compound, palladium- and nickel-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are powerful tools for forming the crucial carbon-carbon bond between the two aromatic rings. nih.govrsc.org Future research will likely focus on developing catalysts for these reactions that are more active, stable, and require lower loadings, potentially utilizing earth-abundant metals to further enhance sustainability. nih.gov The use of ionic liquids as recyclable reaction media presents another green alternative to conventional volatile organic solvents. chemistryviews.org

Furthermore, biocatalysis offers a paradigm shift in chemical synthesis by utilizing enzymes to perform chemical transformations under mild, aqueous conditions. springernature.com Enzymes such as nitrile hydratases, nitrilases, and aldoxime dehydratases are capable of synthesizing or modifying nitrile groups with high selectivity, avoiding the use of toxic reagents like cyanide. rjptonline.orgnih.govnih.gov Research into engineered enzymes with specificity for the this compound precursor could lead to highly efficient and environmentally benign synthetic routes. springernature.com

Rational Design and Synthesis of Advanced Functional Materials Based on Its Core Structure

The biphenyl nitrile core of this compound is a well-established building block in the field of materials science, suggesting a fertile ground for the rational design of new functional materials.

A significant area of application for biphenyl nitriles is in liquid crystals (LCs). chemistryviews.orgspringernature.com The rigid, rod-like structure and the strong dipole moment of the cyano group are key features that promote the formation of nematic phases, which are the basis for many liquid crystal displays (LCDs). nih.govspringernature.com By systematically modifying the substituents on the biphenyl core of this compound, it may be possible to fine-tune the mesomorphic properties, such as the temperature range of the liquid crystalline phase and the dielectric anisotropy, to create novel LC materials for advanced display technologies. nih.gov

Deeper Mechanistic Insights into Biological Interactions for Precision Molecular Intervention

The nitrile group is a recognized pharmacophore in medicinal chemistry, known to participate in key interactions with biological targets. chemistryviews.orgrjptonline.org This suggests that this compound and its derivatives could have interesting biological activities waiting to be discovered. Future research in this area will focus on elucidating the specific molecular mechanisms of these interactions.

To gain a deeper understanding at the molecular level, computational techniques such as molecular docking and molecular dynamics (MD) simulations will be invaluable. rsc.orgresearchgate.net These methods can predict how the molecule binds to a specific protein target, revealing the key amino acid residues involved in the interaction and providing a rationale for the observed biological activity. rsc.org This knowledge can then guide the design of more potent and selective analogues for precision molecular intervention in various disease pathways.

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery and Optimization

In the realm of chemical synthesis, ML algorithms can be trained on large datasets of chemical reactions to predict the optimal conditions for a given transformation. nih.govrsc.orgchemistryviews.orgresearchgate.netchemrxiv.org For instance, machine learning models are being developed to optimize the parameters of complex reactions like the Suzuki-Miyaura coupling, which is central to the synthesis of biphenyl compounds. nih.govrsc.orgchemistryviews.org This can save considerable time and resources in the laboratory by reducing the need for extensive experimental screening. chemrxiv.org

Q & A

Q. What are the common synthetic routes for 2-Chloro-4-(3-methoxyphenyl)benzonitrile, and how are reaction conditions optimized?

The synthesis typically involves nucleophilic aromatic substitution (SNAr) or cross-coupling reactions. For example:

- SNAr : Reacting 2-chloro-4-fluorobenzonitrile with 3-methoxyphenol under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C .

- Suzuki coupling : Using a boronic acid derivative of 3-methoxyphenyl with a chloro-substituted benzonitrile precursor and a Pd catalyst . Optimization includes solvent selection (polar aprotic solvents enhance reactivity), temperature control, and catalyst loading (e.g., 1–5 mol% Pd for coupling reactions).

Q. Which analytical techniques are most effective for characterizing this compound?

- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions and purity (e.g., methoxy proton signals at ~3.8 ppm) .

- X-ray crystallography : Resolves molecular geometry and hydrogen-bonding patterns (e.g., using SHELX software for structure refinement) .

- HPLC-MS : Quantifies purity and detects byproducts (C18 column, acetonitrile/water mobile phase) .

Q. How can solubility challenges be addressed during experimental design?

The compound’s low water solubility (common in nitriles) requires:

- Co-solvents : DMSO or ethanol in aqueous buffers .

- Sonication : Enhances dispersion in biological assays .

- Derivatization : Introducing hydrophilic groups (e.g., sulfonation) for specific applications .

Advanced Research Questions

Q. What strategies are used to analyze structure-activity relationships (SAR) for this compound in medicinal chemistry?

- Analog synthesis : Systematically varying substituents (e.g., replacing methoxy with ethoxy or halogens) to assess biological activity .

- Docking studies : Modeling interactions with target proteins (e.g., mineralocorticoid receptors) using software like AutoDock .

- Bioassays : Testing inhibition of enzymatic activity (e.g., aldosterone synthase for hypertension applications) .

Q. How do crystallographic studies resolve contradictions in reported hydrogen-bonding patterns?

- Graph-set analysis : Classifying hydrogen bonds (e.g., Etter’s notation) to identify consistent motifs across polymorphs .

- High-resolution data : Using synchrotron radiation to detect weak interactions (e.g., C–H⋯N bonds) that may explain stability differences .

Q. What methodological approaches validate mechanistic hypotheses for its biological activity?

- Kinetic studies : Measuring rate constants for enzyme inhibition (e.g., IC₅₀ values via fluorometric assays) .

- Isotopic labeling : Using ¹⁸O or deuterated analogs to trace metabolic pathways .

- Mutagenesis : Modifying receptor binding sites to confirm interaction points .

Q. How can conflicting data on its thermal stability be reconciled?

- Thermogravimetric analysis (TGA) : Quantifying decomposition temperatures under inert vs. oxidative atmospheres .

- Accelerated aging studies : Storing samples at 40°C/75% RH to assess degradation kinetics .

- Computational modeling : Predicting stability via density functional theory (DFT) calculations of bond dissociation energies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.